1-((2,4-Dichlorophenyl)sulfonyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine
Overview
Description
The compound “1-((2,4-Dichlorophenyl)sulfonyl)-N3,N3,N5,N5-tetramethyl-1H-1,2,4-triazole-3,5-diamine” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with a sulfonyl group attached to a 2,4-dichlorophenyl moiety and four methylamine groups .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The 1,2,4-triazole ring and the sulfonyl group attached to the 2,4-dichlorophenyl moiety would contribute to the three-dimensional structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 1,2,4-triazole ring and the sulfonyl group. These functional groups are often involved in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, and stability would be influenced by the functional groups present in the molecule .Scientific Research Applications
Energetic Materials:
- A study by Shlomovich et al. (2017) explored the use of nitrogen-rich "green" Energetic Materials (EMs), based on 3,5-diamino-1,2,4-triazole (DAT) and 1,2,4,5-tetrazine. These compounds, including N5,N5'-(1,2,4,5-tetrazine-3,6-diyl)-bis(1H-1,2,4-triazole-3,5-diamine) 1, demonstrated high thermostability and low toxicity, making them suitable for applications in solid propellants and fire-extinguishing systems (Shlomovich et al., 2017).
Synthesis and Spectroscopic Analysis:
- Salinas-Torres et al. (2022) discussed the synthesis and spectroscopic analysis of 2-(Phenylsulfonyl)-2H-1,2,3-triazole, which is closely related to the compound . These derivatives have shown potential in medicinal chemistry and drug design (Salinas-Torres et al., 2022).
Organic Synthesis Applications:
- Zhang et al. (2020) reviewed the synthesis methods of N-sulfonyl-1,2,3-triazole and its applications in constructing various nitrogen-containing organic compounds, highlighting its significance in organic synthesis (Zhang et al., 2020).
Polyimide Ionomer Research:
- Saito et al. (2011) synthesized a novel sulfonated polyimide (SPI) copolymer containing pendant perfluorosulfonic acid groups. This research demonstrates the potential of triazole derivatives in advanced polymer technologies (Saito et al., 2011).
Corrosion Inhibition:
- Lagrenée et al. (2002) investigated a new triazole derivative for corrosion inhibition of mild steel, highlighting the practical applications of such compounds in material science and engineering (Lagrenée et al., 2002).
Transition-Metal-Catalyzed Decomposition:
- Anbarasan et al. (2014) described the utility of electron-deficient 1,2,3-triazoles in the transition-metal-catalyzed synthesis of highly functionalized nitrogen-based heterocycles. This indicates the importance of triazole derivatives in chemical synthesis (Anbarasan et al., 2014).
Synthesis of N-Sulfonyl Derivatives:
- Maybhate et al. (1991) conducted regiospecific synthesis of N-sulfonyl derivatives of 3,5-diamino-1H-1,2,4-triazole, emphasizing the role of these compounds in fine chemical synthesis (Maybhate et al., 1991).
Proton Conductive Polyimide Ionomer Membranes:
- Saito et al. (2010) researched sulfonated polyimide copolymers containing NH, OH, or COOH groups, demonstrating the applications of triazole derivatives in the development of advanced membrane materials (Saito et al., 2010).
Future Directions
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)sulfonyl-3-N,3-N,5-N,5-N-tetramethyl-1,2,4-triazole-3,5-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2N5O2S/c1-17(2)11-15-12(18(3)4)19(16-11)22(20,21)10-6-5-8(13)7-9(10)14/h5-7H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOENIZOEIOJERY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C(=N1)N(C)C)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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